molecular formula C16H20N2O6 B5304231 4-Morpholinecarboxylic acid, 1,2-phenylene ester CAS No. 510734-16-4

4-Morpholinecarboxylic acid, 1,2-phenylene ester

Cat. No.: B5304231
CAS No.: 510734-16-4
M. Wt: 336.34 g/mol
InChI Key: NKVVXEAEJMJKMO-UHFFFAOYSA-N
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Description

Contextualization within the Field of Heterocyclic Esters and Phenylene Derivatives

Heterocyclic esters are a broad class of organic compounds that incorporate a heterocyclic ring system and an ester functional group. researchgate.net These compounds are of immense interest due to their diverse biological activities and their utility as synthetic intermediates. researchgate.net The reactivity of heterocyclic esters is influenced by the nature of the heterocyclic ring, which can modulate the electrophilicity of the ester carbonyl group. chemgulf.com

Overview of Ester Linkages in Chemical Synthesis and Reactivity Studies

Ester linkages are fundamental functional groups in organic chemistry, formed by the condensation of a carboxylic acid and an alcohol. fiveable.me They are found in a vast number of natural products and synthetic compounds and are key to the structure of lipids and polyesters. fiveable.mefiveable.me In chemical synthesis, the ester group can serve as a protecting group for carboxylic acids or as a precursor to other functional groups. libretexts.org

The reactivity of esters is centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. libretexts.orgkinampark.com This reactivity allows for a variety of transformations, including hydrolysis, transesterification, and reduction. libretexts.orgopenstax.org The nature of the alcohol and carboxylic acid components of the ester can fine-tune its reactivity. nih.gov Phenylene esters, in particular, can exhibit enhanced reactivity due to the electronic effects of the aromatic ring. acs.org

Research Rationale and Scope of Investigation for 4-Morpholinecarboxylic Acid, 1,2-Phenylene Ester

The scope of investigation for this compound would likely encompass several key areas. Firstly, the development of an efficient synthetic route to access this molecule would be a primary objective. Secondly, a thorough characterization of its structural and electronic properties using various spectroscopic and analytical techniques would be essential. Finally, exploring its reactivity, particularly at the ester linkage and the morpholine (B109124) nitrogen, could reveal novel chemical transformations and potential applications. For instance, this molecule could serve as a monomer in polymerization reactions or as a scaffold for the synthesis of more complex, biologically active molecules.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
AppearanceWhite to off-white solid
Melting Point150-160 °C (estimated)
Boiling Point> 300 °C (decomposes)
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF)

Table 2: Hypothetical Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts/Signals
1H NMR (CDCl3, 400 MHz)δ 7.2-7.4 (m, 4H, Ar-H), 3.6-3.8 (m, 4H, morpholine CH2), 3.4-3.6 (m, 4H, morpholine CH2)
13C NMR (CDCl3, 100 MHz)δ 168 (C=O), 150 (Ar-C-O), 128 (Ar-CH), 125 (Ar-CH), 66 (morpholine CH2), 45 (morpholine CH2)
FT-IR (KBr, cm-1)~1740 (C=O stretch, ester), ~1600, 1490 (C=C stretch, aromatic), ~1200 (C-O stretch, ester), ~1115 (C-O-C stretch, morpholine)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c19-15(17-5-9-21-10-6-17)23-13-3-1-2-4-14(13)24-16(20)18-7-11-22-12-8-18/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVVXEAEJMJKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=CC=C2OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237896
Record name 4-Morpholinecarboxylic acid, 1,2-phenylene ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510734-16-4
Record name 4-Morpholinecarboxylic acid, 1,2-phenylene ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510734-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 1,2-phenylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 4 Morpholinecarboxylic Acid, 1,2 Phenylene Ester

Hydrolytic Stability and Mechanism of Ester Cleavage

The cleavage of the ester bond in 4-Morpholinecarboxylic acid, 1,2-phenylene ester is a critical aspect of its reactivity profile. This process, known as hydrolysis, involves the reaction with water and can be significantly influenced by the pH of the medium. viu.ca Hydrolysis can proceed through acid-catalyzed, neutral, or base-mediated pathways. viu.caviu.ca

Under acidic conditions, the hydrolysis of esters is a reversible equilibrium-driven process. chemistrysteps.compearson.com For this compound, the mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). youtube.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com

A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comlibretexts.org Following the attack, a series of proton transfers occurs. A proton is transferred from the newly added hydroxyl group to the oxygen of the 1,2-phenylene leaving group. masterorganicchemistry.com This protonation converts the phenoxide into a better leaving group (catechol). libretexts.org The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the neutral catechol molecule. masterorganicchemistry.com A final deprotonation step yields the 4-morpholinecarboxylic acid and regenerates the acid catalyst. youtube.com Because the entire process is reversible, employing a large excess of water can shift the equilibrium towards the hydrolysis products. chemistrysteps.com

In the presence of a base, such as hydroxide (B78521) ion (OH⁻), ester hydrolysis, often termed saponification, occurs through a different, irreversible pathway. ucoz.com The reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. youtube.comuomustansiriyah.edu.iq This addition step results in the formation of a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iqvanderbilt.edu

The rate of ester hydrolysis is highly dependent on pH. viu.ca Base-mediated hydrolysis typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, when the reaction is conducted with a large excess of base, the hydroxide concentration remains effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the ester concentration. viu.cachemrxiv.org The rate constant can be determined by monitoring the disappearance of the ester or the appearance of the product over time. youtube.comyoutube.com

k_obs = k_A[H⁺] + k_N + k_B[OH⁻] viu.ca

At low pH, the acid-catalyzed term dominates, while at high pH, the base-catalyzed term is most significant. viu.ca A plot of log k_obs versus pH typically shows a V-shaped curve, illustrating the changing dominance of these mechanisms. viu.ca

Interactive Table: Illustrative Kinetic Data for Ester Hydrolysis

The following table presents hypothetical kinetic data to illustrate the expected outcomes of a study on this compound based on general principles of ester hydrolysis.

pH[Ester]₀ (M)[Catalyst] (M)Observed Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂) (s)
1.00.010.1 (HCl)1.5 x 10⁻⁵46210
7.00.01-2.0 x 10⁻⁸34657359
13.00.010.1 (NaOH)3.0 x 10⁻³231

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The carbonyl group of this compound is a key site for reactivity, readily undergoing nucleophilic acyl substitution. masterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the 1,2-phenylene (catechol) leaving group. uomustansiriyah.edu.iqvanderbilt.edu This class of reactions is fundamental for converting esters into other carboxylic acid derivatives. uomustansiriyah.edu.iq

Esters react with primary or secondary amines, such as ammonia, to form amides in a process known as aminolysis. uomustansiriyah.edu.iqvanderbilt.edu This nucleophilic acyl substitution reaction involves the attack of the amine's lone pair of electrons on the ester's carbonyl carbon. youtube.comkhanacademy.org This forms a tetrahedral intermediate. youtube.com

The reaction can be slow because amines are generally less nucleophilic than hydroxide ions, and the phenoxide is a relatively poor leaving group compared to halides. masterorganicchemistry.com The reaction often requires heating to proceed at a reasonable rate. khanacademy.orglibretexts.org The tetrahedral intermediate collapses by expelling the phenoxide leaving group to yield the corresponding amide, in this case, a morpholine-derived urea (B33335) derivative, and catechol. youtube.com If the reaction generates an acidic byproduct, an excess of the amine or a non-nucleophilic base may be added to neutralize it and prevent the protonation and deactivation of the amine nucleophile. youtube.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated, followed by nucleophilic attack from the new alcohol. masterorganicchemistry.commasterorganicchemistry.com After proton transfers, the original alcohol group (catechol) is eliminated, and deprotonation yields the new ester. masterorganicchemistry.com To favor the product, the reactant alcohol is typically used in large excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com

Base-catalyzed transesterification is initiated by a strong base, typically the alkoxide corresponding to the new alcohol. masterorganicchemistry.com The alkoxide attacks the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide (or in this case, phenoxide) to form the new ester. masterorganicchemistry.com

Interactive Table: Expected Products in Transesterification Reactions

This table illustrates the expected ester products from the transesterification of this compound with various alcohols.

Reactant AlcoholCatalystExpected Ester Product
Methanol (B129727)H₂SO₄ (catalytic)Methyl 4-morpholinecarboxylate
EthanolNaOEt (catalytic)Ethyl 4-morpholinecarboxylate
Isopropanol (B130326)H₂SO₄ (catalytic)Isopropyl 4-morpholinecarboxylate

Reactions with Organometallic Reagents

The ester functionality of this compound is the primary site of interaction with organometallic reagents. Generally, esters react with strong nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) to produce tertiary alcohols. This transformation proceeds through a sequential addition-elimination-addition mechanism. The initial nucleophilic attack on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group, forming a ketone intermediate. A second equivalent of the organometallic reagent then attacks the newly formed ketone, yielding a tertiary alcohol upon acidic workup.

The general reaction of esters with organometallic reagents involves the addition of two equivalents of the organometallic reagent to the carbonyl carbon, resulting in the formation of a tertiary alcohol after hydrolysis. libretexts.org The first step is a nucleophilic acyl substitution, where the organometallic reagent adds to the carbonyl group, and the alkoxy group is eliminated. libretexts.org This is followed by a nucleophilic addition of a second equivalent of the organometallic reagent to the ketone intermediate. libretexts.org

Table 1: Predicted Products from the Reaction of this compound with Various Organometallic Reagents

Organometallic ReagentPredicted Ketone IntermediatePredicted Final Tertiary Alcohol
Methylmagnesium bromide (CH₃MgBr)1-(4-Morpholinyl)-1-ethanone2-(4-Morpholinyl)-2-propanol
Phenyllithium (C₆H₅Li)1-(4-Morpholinyl)-1-phenylmethanone1,1-Diphenyl-1-(4-morpholinyl)methanol
n-Butyllithium (n-BuLi)1-(4-Morpholinyl)-1-pentanone5-(4-Morpholinyl)-5-nonanol

It is important to note that with less reactive organometallic reagents, such as organocadmium compounds (R₂Cd) or Gilman reagents (R₂CuLi), the reaction can often be stopped at the ketone stage. libretexts.org The lower reactivity of these reagents prevents the second addition to the ketone.

Electrophilic Aromatic Substitution on the 1,2-Phenylene Ring

The 1,2-phenylene ring of the ester is susceptible to electrophilic aromatic substitution (EAS). The mechanism of EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or an arenium ion. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com The directing effect of the substituents on the ring plays a crucial role in determining the regioselectivity of the substitution.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. While the ester group itself is not a strong DMG, the oxygen atom of the ester could potentially direct metalation. However, the reactivity of the ester carbonyl towards the organolithium reagent often competes with ortho-deprotonation. A more plausible strategy would involve the use of a stronger directing group, potentially introduced onto the phenylene ring in a separate synthetic step.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Isomer(s)
BrominationBr₂ / FeBr₃4-Bromo-1,2-phenylene 4-morpholinecarboxylate and 5-Bromo-1,2-phenylene 4-morpholinecarboxylate
NitrationHNO₃ / H₂SO₄4-Nitro-1,2-phenylene 4-morpholinecarboxylate and 5-Nitro-1,2-phenylene 4-morpholinecarboxylate

Reactivity of the Morpholine (B109124) Nitrogen in this compound

The nitrogen atom of the morpholine ring is a nucleophilic and basic center. Its reactivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group, which reduces its nucleophilicity compared to a simple tertiary amine.

The morpholine nitrogen can undergo alkylation with alkyl halides. This reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The rate of this reaction would be expected to be slower than that of morpholine itself due to the electronic effect of the carbonyl group.

Similarly, acylation of the morpholine nitrogen can be achieved using acyl chlorides or anhydrides. This reaction would likely require more forcing conditions or the use of a catalyst to overcome the reduced nucleophilicity of the nitrogen.

Quaternization involves the reaction of the morpholine nitrogen with an excess of an alkylating agent to form a quaternary ammonium (B1175870) salt. This reaction further highlights the nucleophilic character of the nitrogen atom. The resulting quaternary ammonium salt would be a charged species with altered solubility and chemical properties.

Table 3: Predicted Products from Reactions at the Morpholine Nitrogen

ReactionReagentProduct Name
AlkylationMethyl iodide (CH₃I)4-Methyl-4-(1,2-phenyleneoxycarbonyl)morpholin-4-ium iodide
AcylationAcetyl chloride (CH₃COCl)Not applicable (would cleave the morpholine ring)
QuaternizationExcess Methyl iodide (CH₃I)4-Methyl-4-(1,2-phenyleneoxycarbonyl)morpholin-4-ium iodide

Thermal Degradation Pathways and Stability Studies of this compound

The thermal stability and degradation pathways of this compound are critical parameters in determining its potential applications and handling requirements. While specific experimental data on this particular compound is not extensively available in public literature, a detailed analysis of its structural components—the morpholine ring, the carboxylic acid ester linkage, and the 1,2-phenylene (catechol) ester group—allows for a comprehensive projection of its reactivity under thermal stress.

Thermal Degradation Pathways

The thermal decomposition of this compound is anticipated to proceed through several potential pathways, dictated by the weakest bonds within the molecule and the stability of the resulting fragments. The primary sites for thermal cleavage are the ester linkages and the morpholine ring.

Initial Decomposition Steps:

Based on studies of related compounds, the initial degradation is likely to involve the cleavage of the ester bonds. Two principal scenarios can be postulated:

Cleavage of the Morpholine-Carbonyl Bond: This pathway would lead to the formation of morpholine and a highly reactive 1,2-phenylene carboxycarbonyl intermediate. The morpholine moiety itself is known to be thermally stable up to temperatures of 150-175°C. Above this temperature, it can undergo degradation, although specific products in this context are not well-defined.

Cleavage of the Phenylene-Oxygen Bond: This would result in the formation of a morpholinecarboxylic acid radical and a phenoxy radical. Phenyl esters are generally more thermally stable than their alkyl counterparts due to the resonance stabilization of the phenoxy group. For instance, the pyrolysis of phenyl acetate (B1210297) at high temperatures (around 625°C) has been shown to yield ketene (B1206846) and phenol (B47542).

Secondary Degradation Pathways:

The initial degradation products would subsequently undergo further decomposition. The catechol (1,2-dihydroxybenzene) moiety, which is structurally analogous to the 1,2-phenylene ester group, undergoes complex thermal degradation. Studies on catechol pyrolysis have identified a wide array of products, including phenol, benzene, dibenzofuran, and various smaller hydrocarbons. The decomposition of the 1,2-phenylene ester portion of the target molecule is expected to follow similarly complex routes, potentially leading to the formation of phenol and other aromatic compounds.

A plausible degradation pathway, initiated by the cleavage of the ester bond, is outlined below:

Step Description Potential Products
1Initial cleavage of the ester linkage.Morpholine, 1,2-Phenylene carboxycarbonyl intermediate
2Rearrangement and fragmentation of the 1,2-phenylene carboxycarbonyl intermediate.Carbon dioxide, Phenol, Benzene
3Decomposition of the morpholine ring at higher temperatures.Ammonia, smaller amines, various hydrocarbons

It is important to note that the presence of both a morpholine and a 1,2-phenylene ester group within the same molecule may lead to intramolecular reactions, potentially resulting in the formation of novel heterocyclic compounds upon thermal stress.

Stability Studies

Factors Influencing Stability:

Morpholine Ring: The inherent stability of the morpholine ring provides a degree of thermal robustness to the molecule at moderate temperatures.

Carboxylic Acid Derivative Reactivity: As a carboxylic acid derivative, its reactivity is influenced by the electronic effects of the morpholine and 1,2-phenylene groups. The electron-donating nature of the nitrogen in the morpholine ring may affect the stability of the adjacent carbonyl group.

Predicted Stability Profile:

Based on the known thermal behavior of its components, the following stability profile can be anticipated:

Condition Predicted Stability Rationale
Moderate Heat (up to 150°C) Likely to be stable.The morpholine ring and phenyl ester group are generally stable at these temperatures.
High Heat (> 200°C) Prone to decomposition.Cleavage of the ester linkages and potential degradation of the morpholine ring are expected.
Presence of Moisture Susceptible to hydrolysis.Ester linkages are generally susceptible to hydrolysis, which can be accelerated by heat and the presence of acidic or basic catalysts.
Presence of Light Potential for photochemical reactions.Aromatic compounds can be susceptible to degradation upon exposure to UV light.

Derivatives and Analogs of 4 Morpholinecarboxylic Acid, 1,2 Phenylene Ester: Synthesis and Structure Reactivity Correlations

Synthesis of Positional Isomers of the Phenylene Moiety

The synthesis of 4-Morpholinecarboxylic acid, 1,2-phenylene ester and its positional isomers, the 1,3- and 1,4-phenylene esters, can be achieved through a common synthetic pathway. This strategy hinges on the preparation of a key intermediate, morpholine-4-carbonyl chloride, followed by its reaction with the appropriate dihydroxybenzene isomer.

The initial step involves the synthesis of morpholine-4-carbonyl chloride. This is typically accomplished by reacting morpholine (B109124) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. chemicalbook.comsmolecule.com The reaction is generally performed in an inert solvent like dichloromethane. chemicalbook.com An alternative method involves the reaction of morpholine hydrochloride with phosgene in a high-boiling inert solvent like toluene (B28343) or xylene. chemicalbook.comgoogle.com

Once the morpholine-4-carbonyl chloride is obtained, it can be reacted with the respective dihydroxybenzene in an esterification reaction to yield the desired positional isomer.

1,2-Phenylene Ester: Reaction with catechol (1,2-dihydroxybenzene).

1,3-Phenylene Ester: Reaction with resorcinol (B1680541) (1,3-dihydroxybenzene).

1,4-Phenylene Ester: Reaction with hydroquinone (B1673460) (1,4-dihydroxybenzene).

This acylation of phenols with an acid chloride is a standard esterification method, typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to act as a scavenger for the HCl produced.

Table 1: Reagents for Synthesis of Phenylene Ester Positional Isomers

Target Compound Dihydroxybenzene Reagent Structure of Reagent
This compound Catechol Catechol
4-Morpholinecarboxylic acid, 1,3-phenylene ester Resorcinol Resorcinol
4-Morpholinecarboxylic acid, 1,4-phenylene ester Hydroquinone Hydroquinone

Modifications of the Morpholine Ring System

The morpholine moiety of the title compound offers numerous opportunities for structural modification, allowing for the synthesis of a diverse array of analogs. These modifications can be broadly categorized into substitutions at the carbon atoms (C-substitution) and alterations at the nitrogen atom (N-substitution), though for 4-morpholinecarboxylic acid esters, the nitrogen is acylated. The focus here is on modifying the morpholine ring before its conversion to the final ester.

C-Substituted Morpholine Analogs: A variety of synthetic strategies have been developed to introduce substituents at the carbon positions of the morpholine ring. ru.nlresearchgate.net

From Amino Alcohols: A prevalent method involves the cyclization of N-substituted amino alcohols. For instance, a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can produce stereodefined cis-3,5-disubstituted morpholines. nih.govnih.gov

Reductive Etherification: Intramolecular reductive etherification of keto alcohols is another powerful technique for the stereoselective synthesis of C-substituted morpholines. acs.org

Rhodium-Catalyzed Cyclization: The intramolecular cyclization of nitrogen-tethered allenols, catalyzed by rhodium complexes, provides access to highly functionalized and substituted morpholines with excellent diastereoselectivity. rsc.org

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction followed by an intramolecular cyclization, offer a de novo approach to construct highly substituted morpholine scaffolds in a convergent manner. nih.govacs.org

These methods allow for the introduction of alkyl, aryl, and functionalized groups at various positions on the morpholine ring, providing a toolkit for creating diverse analogs.

Substitution Pattern Variation on the 1,2-Phenylene Ester

Varying the substitution pattern on the 1,2-phenylene ester moiety involves the use of appropriately substituted catechols in the esterification step with morpholine-4-carbonyl chloride. The synthesis of these substituted catechols is a well-established area of organic chemistry. Common starting materials include substituted phenols, which can be hydroxylated, or substituted benzenes that can undergo dihydroxylation or other functional group manipulations to install the two adjacent hydroxyl groups.

For example, 4-substituted catechols can be prepared from the corresponding 4-substituted phenols via ortho-hydroxylation. The nature of the substituent (R group) can be varied widely, from simple alkyl and alkoxy groups to halogens and nitro groups. The availability of a wide range of substituted catechols allows for the systematic variation of electronic and steric properties of the phenylene ester ring.

Table 2: Examples of Substituted Catechols for Analog Synthesis

Substituent (R) at position 4 Chemical Name Effect of Substituent
-CH₃ 4-Methylcatechol Electron-donating
-OCH₃ 4-Methoxycatechol Electron-donating
-Cl 4-Chlorocatechol Electron-withdrawing
-NO₂ 4-Nitrocatechol Strongly electron-withdrawing

The synthesis of these analogs would follow the same esterification protocol as described in section 4.1, simply substituting catechol with the desired substituted catechol.

Structure-Reactivity Relationship (SAR) Studies in Model Reactions

The chemical reactivity of this compound and its analogs is primarily governed by the electrophilicity of the ester's carbonyl carbon. A common model reaction to probe this reactivity is base-catalyzed hydrolysis. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the phenylene ring. stanford.edu

Structure-reactivity relationships in this context are often quantified using the Hammett equation, which correlates reaction rates with constants (σ) that represent the electron-donating or electron-withdrawing ability of substituents. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) are EWGs. They pull electron density away from the phenylene ring, which in turn makes the carbonyl carbon more electron-deficient (more electrophilic). This increased electrophilicity leads to a faster rate of attack by nucleophiles, such as hydroxide (B78521) ions, resulting in an increased rate of hydrolysis. acs.orgrsc.orglibretexts.orglibretexts.org

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) are EDGs. They push electron density into the phenylene ring, making the carbonyl carbon less electrophilic. This reduces the rate of nucleophilic attack and therefore slows down the hydrolysis reaction. acs.orglumenlearning.com

The rates of hydrolysis for a series of substituted phenyl esters generally show a good linear free-energy relationship when plotted against the Hammett sigma constants of the substituents. acs.orgresearchgate.net A positive slope (ρ value) in the Hammett plot for base-catalyzed hydrolysis indicates that the reaction is favored by electron-withdrawing groups.

Table 3: Hammett Constants (σp) and Predicted Effect on Hydrolysis Rate

Substituent (R) Hammett Constant (σp) Substituent Type Predicted Effect on Hydrolysis Rate
-OCH₃ -0.27 Strong Electron-Donating Decrease
-CH₃ -0.17 Electron-Donating Decrease
-H 0.00 Neutral (Reference) Baseline
-Cl +0.23 Electron-Withdrawing Increase
-CN +0.66 Strong Electron-Withdrawing Strong Increase
-NO₂ +0.78 Very Strong Electron-Withdrawing Very Strong Increase

Data represents para-substituent constants for general reference.

Design and Synthesis of Conformationally Constrained Analogs

To study the impact of the morpholine ring's conformation on its chemical properties, conformationally constrained analogs can be designed and synthesized. These analogs typically feature bridged bicyclic systems that lock the six-membered morpholine ring into a rigid, well-defined geometry.

The synthesis of these structures often involves intramolecular cyclization reactions. For example, starting from suitable precursors, transannular amination of C-H bonds can be used to form bridged bicyclic amines. nsf.gov Other approaches include the synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane systems from starting materials like furan- or pyran-dicarboxylic acids. rsc.org The synthesis of bridged morpholine-proline chimeras has also been reported, creating rigid three-dimensional structures. researchgate.net

These conformationally locked morpholine scaffolds can then be acylated with a suitable chloroformate and subsequently esterified with catechol to produce rigid analogs of the parent compound. Studying the chemical reactivity of these constrained systems can provide insights into how the spatial orientation of the morpholine ring and its lone pairs influences the properties of the attached phenylene ester.

Compound Index

Due to a lack of specific research and publicly available data for the chemical compound "this compound," a detailed article on its advanced spectroscopic and chromatographic characterization cannot be provided at this time.

Extensive searches for empirical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman) specific to this molecule, did not yield sufficient results to construct a scientifically accurate and thorough article as per the requested outline.

General principles of these analytical techniques can be described for similar molecular structures, such as other morpholine derivatives or phenyl esters. However, without direct experimental data for "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of the characterization of this specific compound are necessary before a comprehensive article can be written.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Frequencies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in "4-Morpholinecarboxylic acid, 1,2-phenylene ester." The vibrational modes of the constituent atoms offer valuable insights into the molecular architecture.

The key functional groups and their expected characteristic vibrational frequencies are:

Carbamate (B1207046) Group (N-COO-): The carbonyl (C=O) stretching vibration is a prominent feature in the infrared spectrum of carbamates and typically appears in the region of 1750-1680 cm⁻¹. nih.govacs.org The exact position of this band is sensitive to the electronic environment. The C-N stretching vibration of the carbamate group is expected in the 1350-1200 cm⁻¹ region.

Morpholine (B109124) Ring: The morpholine moiety exhibits characteristic C-O-C and C-N-C stretching vibrations. The C-O-C stretching of the ether linkage within the morpholine ring generally appears as a strong band in the 1150-1050 cm⁻¹ region. researchgate.netresearchgate.net The C-N stretching vibrations of the tertiary amine in the morpholine ring can be observed in the 1250-1020 cm⁻¹ range. The CH₂ groups of the morpholine ring will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. researchgate.net

Phenylene Ester Group: The aromatic 1,2-phenylene group will display characteristic C=C stretching vibrations within the aromatic ring, typically observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The ester C-O stretching vibrations will contribute to the complex spectral region between 1300 cm⁻¹ and 1000 cm⁻¹.

Ester Linkage (-O-CO-): The ester functionality, in conjunction with the phenylene ring, will have characteristic C-O stretching vibrations. These are typically found in the 1300-1100 cm⁻¹ region and may overlap with other vibrations.

An illustrative data table of expected FT-IR and Raman vibrational frequencies for "this compound" is presented below. These are generalized ranges and the precise frequencies for this specific molecule would need to be determined experimentally.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **
CarbamateC=O stretch1750-1680 (strong)1750-1680 (weak)
CarbamateC-N stretch1350-1200 (medium)1350-1200 (medium)
MorpholineC-O-C stretch1150-1050 (strong)1150-1050 (medium)
MorpholineC-N-C stretch1250-1020 (medium)1250-1020 (strong)
MorpholineCH₂ stretch3000-2850 (medium)3000-2850 (strong)
PhenyleneC=C stretch1600-1450 (medium)1600-1450 (strong)
PhenyleneC-H stretch3100-3000 (medium)3100-3000 (strong)
EsterC-O stretch1300-1100 (strong)1300-1100 (medium)

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating the conformational isomers of molecules. nih.govnih.govmdpi.comdntb.gov.ua For "this compound," conformational flexibility primarily arises from the morpholine ring and the rotation around the single bonds connecting the morpholine, carbamate, and phenylene moieties.

The morpholine ring can exist in chair and boat conformations, with the chair form generally being more stable. acs.org Furthermore, the substituent on the nitrogen atom can adopt either an axial or equatorial position. These different conformers will have distinct vibrational spectra due to changes in molecular symmetry and force constants of the bonds.

By analyzing the vibrational spectra, often at different temperatures or in different solvents, it is possible to identify the presence of multiple conformers. For instance, the C-H stretching and bending modes of the morpholine ring can be sensitive to its conformation. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to predict the vibrational frequencies of different conformers and aid in the spectral assignment. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and torsion angles of "this compound."

Analysis of Intermolecular and Intramolecular Interactions

A detailed crystallographic study would reveal the nature of both intramolecular and intermolecular interactions that govern the crystal packing. rsc.orgresearchgate.netmdpi.comresearchgate.net

Intermolecular Interactions: These are the forces between adjacent molecules in the crystal lattice. For the title compound, these could include dipole-dipole interactions arising from the polar carbamate group, and van der Waals forces. The presence of aromatic rings also suggests the possibility of π-π stacking interactions between the phenylene groups of neighboring molecules.

Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can have different physical and chemical properties. A comprehensive crystallographic investigation would involve screening for different crystalline forms of "this compound" by varying crystallization conditions such as solvent, temperature, and cooling rate. Each polymorph would have a unique crystal structure and, consequently, a distinct X-ray diffraction pattern.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of "this compound," as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like carbamates. s4science.atepa.govchromatographyonline.comnih.govresearchgate.net The development of a robust HPLC method is critical for quality control and for studying the compound in various matrices.

A typical HPLC method development for "this compound" would involve the optimization of several parameters:

Stationary Phase (Column): A reversed-phase column, such as a C18 or C8, would likely be suitable for the separation of this moderately polar compound. pensoft.net

Mobile Phase: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a common choice for the mobile phase in reversed-phase HPLC. nih.govchemrevlett.com The pH of the aqueous component might need to be adjusted with a buffer to ensure good peak shape and reproducibility. A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of the main compound from any impurities. researchgate.net

Detection: Ultraviolet (UV) detection would be appropriate, as the phenylene group is expected to absorb UV light. The selection of the detection wavelength would be based on the UV spectrum of the compound to maximize sensitivity.

An example of a potential HPLC method for the analysis of "this compound" is outlined in the table below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for the intended application.

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile byproducts that may arise during the synthesis of "this compound". The synthesis of this compound likely involves precursors such as morpholine and catechol (1,2-dihydroxybenzene), along with various reagents and solvents. Volatile impurities may include residual starting materials, solvents, or byproducts from side reactions or degradation.

Methodology

A typical GC-MS analysis for volatile byproducts would involve headspace or direct injection of a solution of the sample. Given the polar nature of potential byproducts like morpholine and catechol, derivatization is often employed to increase their volatility and improve chromatographic peak shape. nih.govijern.com Silylation is a common derivatization technique where active hydrogens are replaced by an alkylsilyl group. ijern.com For instance, morpholine can be derivatized with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine, which is readily detectable by GC-MS. nih.govnih.gov

The GC separation is typically performed on a capillary column with a stationary phase chosen based on the polarity of the expected analytes. A common choice for general purpose screening of volatile organics is a non-polar or mid-polarity column, such as one coated with a phenyl-substituted polysiloxane. The temperature of the GC oven is programmed to ramp up over time to elute compounds with a wide range of boiling points. The mass spectrometer then fragments the eluting compounds, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

Potential Volatile Byproducts and their GC Analysis

Morpholine: As a likely precursor, residual morpholine may be present. Its high polarity and basicity can lead to poor peak shape on standard non-polar GC columns. Derivatization or the use of a base-deactivated column can mitigate these issues. daneshyari.comkeikaventures.com

Catechol: Arising from the 1,2-phenylene ester moiety, catechol can be analyzed by GC. Derivatization is often preferred to cap the reactive hydroxyl groups, preventing tailing and improving thermal stability. ijern.comnih.gov

Solvents: Common organic solvents used in synthesis (e.g., toluene (B28343), dichloromethane, methanol) are readily detected by GC-MS and can be quantified to ensure their removal from the final product.

Illustrative GC Conditions for Byproduct Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)
Detector Mass Spectrometer
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35-500 amu

This table represents a general-purpose method and would require optimization for specific byproducts.

Chiral Chromatography for Enantiomeric Purity Assessment

"this compound" may possess chirality, particularly if substituted morpholine precursors are used or if the synthesis introduces a chiral center. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (e.e.) of the compound. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach for this type of analysis. libretexts.org

Methodology

The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. The choice of the CSP is critical and is often determined empirically by screening a variety of columns. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including those with carbamate functionalities. nih.govmdpi.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector, as the aromatic 1,2-phenylene ester moiety should provide a strong chromophore.

Application to this compound

For the enantiomeric purity assessment of a chiral version of "this compound," a sample would be dissolved in the mobile phase and injected into the chiral HPLC system. The retention times of the two enantiomers would be recorded, and the peak areas would be used to calculate the enantiomeric excess.

Representative Chiral HPLC Separation Data for a Morpholine Derivative

The following table illustrates a hypothetical, yet representative, chiral separation of a related morpholine derivative, showcasing the kind of data obtained from such an analysis.

ParameterValue
Column Chiralpak AD-H (amylose derivative)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0
Enantiomeric Excess (e.g.) 99%

This data is illustrative and based on typical separations of chiral morpholine compounds.

The development of robust chromatographic methods is essential for the comprehensive characterization of "this compound," ensuring its chemical and enantiomeric purity.

A comprehensive search for scholarly articles and published research on the computational and theoretical chemistry of "this compound" has yielded no specific studies that align with the requested detailed outline. There is a notable absence of literature concerning Density Functional Theory (DFT) studies, molecular dynamics simulations, conformational analyses, or theoretical spectroscopic predictions for this particular compound.

The scientific community has extensively utilized computational and theoretical methods to investigate a wide array of molecules. For instance, Density Functional Theory (DFT) is a common approach to predict the electronic structure and geometries of molecules, as well as their infrared spectra. researchgate.netnih.govnih.gov Molecular dynamics simulations are frequently employed to understand the dynamic behavior and conformational preferences of chemical systems. nih.govbiointerfaceresearch.comnih.gov Furthermore, theoretical models are often used to predict various spectroscopic properties. nih.gov

However, it appears that "this compound" has not been the subject of such detailed computational investigations, or at least, the results of any such studies are not publicly available in the searched scientific databases. Therefore, it is not possible to provide an article with the specific, in-depth research findings and data tables as requested in the prompt.

Computational and Theoretical Chemistry Investigations of 4 Morpholinecarboxylic Acid, 1,2 Phenylene Ester

Reaction Mechanism Elucidation through Computational Modeling

While computational studies are a powerful tool for understanding reaction pathways, transition states, and intermediates in organic chemistry, it appears that the scientific community has not yet published research applying these methods to 4-Morpholinecarboxylic acid, 1,2-phenylene ester. Therefore, detailed research findings, data tables on activation energies, or specific mechanistic pathways for this compound derived from computational models are not available.

General computational studies on related structures, such as phenyl esters or morpholine-containing compounds, exist. However, in adherence to strict scientific accuracy and the specific focus of this article, extrapolating findings from different molecules to predict the behavior of this compound would be inappropriate and speculative.

Future computational research may shed light on the reaction mechanisms involving this compound. Such studies would be valuable for understanding its reactivity, stability, and potential applications.

Applications of 4 Morpholinecarboxylic Acid, 1,2 Phenylene Ester in Chemical Research and Development

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The unique combination of a heterocyclic amine derivative and an activated aromatic ester makes this compound a promising intermediate for synthesizing more complex molecules.

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules. e3s-conferences.orgnih.govbohrium.com The 1,2-phenylene ester portion of the molecule can be considered an activated form of catechol. This ester linkage is susceptible to nucleophilic attack, and upon hydrolysis or cleavage, it would reveal a catechol structure. Catechols are versatile precursors for a variety of heterocyclic systems through condensation and cyclization reactions. For instance, the revealed diol could react with other reagents to form larger heterocyclic frameworks, potentially leading to novel pharmacophores or functional materials. The morpholine amide that would be co-produced could also be a valuable synthetic building block. nih.govacs.org

The bifunctional nature of the molecule, stemming from the reactive phenylene ester group, suggests its potential as a monomer or a chain extender in polymerization reactions.

Polyurethanes: Polyurethane synthesis typically involves the reaction of a diisocyanate with a polyol. google.comgoogle.com The 1,2-phenylene ester is derived from catechol, a diol. This structural feature allows the molecule to potentially act as a diol equivalent in reactions with diisocyanates to form polyurethane chains. The incorporation of the rigid phenylene group and the polar morpholine unit could impart unique thermal and mechanical properties to the resulting polymer. While morpholine itself can act as a catalyst in urethane (B1682113) formation, its integration into the polymer backbone as a monomer would be a distinct application. researchgate.net

Polyamides and Poly(ester amides): While the morpholine nitrogen in this specific compound is tertiary and part of a carboxamide-like structure, rendering it unreactive for typical polyamide formation, the molecule can be seen as a derivative of building blocks used in such syntheses. For example, polymers containing both ester and amide linkages, known as poly(ester amides), are attractive for their blend of properties, combining the mechanical strength of polyamides with the biodegradability of polyesters. nih.gov Monomers containing morpholine or catechol functionalities are being explored for creating specialty polymers. researchgate.netnih.govmdpi.comspecificpolymers.comspecificpolymers.com 4-Morpholinecarboxylic acid, 1,2-phenylene ester could be used in polycondensation reactions where the activated ester reacts with a diamine to form a polyamide, releasing catechol as a leaving group.

Use in Methodology Development for Ester or Morpholine Derivatization

Activated esters, such as phenyl esters, are valuable tools in organic synthesis because they are more reactive toward nucleophiles than simple alkyl esters. mdpi.comchemistryworld.com The 1,2-phenylene ester group in this compound can be considered an "activated" ester. This enhanced reactivity makes it a suitable substrate for developing new chemical methodologies under mild conditions.

Researchers could use this compound to:

Optimize new amidation or transesterification reactions. mdpi.comresearchgate.net

Study the catalytic cycles of novel catalysts designed for ester cleavage or formation.

Develop selective derivatization techniques where the phenylene ester reacts in the presence of less reactive ester groups.

The compound's well-defined structure would allow for straightforward analysis of reaction outcomes, typically via NMR spectroscopy, to determine conversion and yield.

Application as a Probe in Reaction Mechanism Studies

Fluorescent probes are often used to study reaction mechanisms or to sense changes in a chemical environment. nih.govnih.gov While the inherent fluorescence of this compound is not documented, its structure lends itself to use as a mechanistic probe in other ways.

The phenylene ester linkage provides a clear reactive site. The kinetics of its cleavage by nucleophiles (e.g., hydrolysis, aminolysis) can be monitored using spectroscopic methods like UV-Vis or NMR. The distinct signals of the morpholine and phenylene protons would allow for precise tracking of the reaction progress. mdpi.com Such studies can provide valuable data on reaction rates, intermediates, and the influence of catalysts or reaction conditions, contributing to a deeper understanding of fundamental organic reactions. sit.edu.cn Furthermore, it could be used in "quench-labeling" experiments to quantify active sites in certain catalytic polymerization reactions. researchgate.net

Employment in Materials Science Research

In materials science, the design of specialty monomers is crucial for creating polymers with tailored properties. specificpolymers.comspecificpolymers.com this compound can be classified as a functional or specialty monomer.

Its incorporation into a polymer backbone would introduce several key features:

Rigidity and Thermal Stability: The aromatic phenylene group would add rigidity to the polymer chain, likely increasing its glass transition temperature (Tg) and thermal stability.

Polarity and Solubility: The polar morpholine moiety would affect the polymer's solubility, potentially increasing its affinity for more polar solvents.

Hydrophilicity: The presence of the morpholine ring, a hydrophilic group, could enhance the water absorption or wettability of the resulting material, which is a desirable trait for certain biomedical applications. mdpi.com

Post-Polymerization Modification: If incorporated in a way that preserves reactive sites, the morpholine or phenylene groups could be chemically modified after polymerization to introduce further functionality.

The table below illustrates how the choice of an aromatic monomer can influence polymer properties, contextualizing the potential role of a monomer like this compound.

Aromatic MonomerResulting Polymer TypeKey Property ContributionExample Application
Terephthalic AcidPolyester (e.g., PET)High strength, thermal stability, clarityBeverage bottles, fibers
2,5-Furandicarboxylic Acid (FDCA)Bio-based Polyester (e.g., PEF)Excellent gas barrier properties, renewable sourceNext-generation packaging
This compound (Hypothetical)Specialty Polyester / PolyurethaneIncreased polarity, modified solubility, potential hydrophilicityFunctional coatings, biomedical materials

The potential reactions that this compound could undergo as a synthetic intermediate are summarized in the following table.

Reaction TypeReagentPotential Product(s)Application Area
HydrolysisH₂O, Acid/Base catalystCatechol + 4-Morpholinecarboxylic acidIntermediate Synthesis
AminolysisPrimary/Secondary Amine (R₂NH)Catechol + N,N-disubstituted morpholine-4-carboxamideAmide Synthesis, Polymer Synthesis (Polyamides)
TransesterificationAlcohol (R'OH), CatalystCatechol + Alkyl 4-morpholinecarboxylateEster Synthesis
PolycondensationDiamine or DiolPolyamide or PolyesterMaterials Science

Q & A

(Basic) What synthetic strategies are recommended for preparing 4-Morpholinecarboxylic acid, 1,2-phenylene ester, and how do reaction parameters influence yield?

Methodological Answer:
The ester can be synthesized via a two-step process: (1) Preparation of 4-morpholinecarboxylic acid through oxidation of morpholine derivatives or coupling reactions, and (2) esterification with 1,2-phenylene diol. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide) for activating the carboxylic acid .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature control : Esterification typically requires reflux (80–120°C) to drive off water and shift equilibrium .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the ester, as seen in related morpholine ester syntheses .

(Advanced) How can density-functional theory (DFT) elucidate the electronic and thermodynamic properties of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* level) can model:

  • Electron distribution : The morpholine ring’s electron-donating effects stabilize the ester carbonyl group, reducing electrophilicity .
  • Thermodynamic stability : Calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or thermal degradation .
  • Solvent interactions : Use implicit solvent models (e.g., PCM) to simulate polarity effects on reactivity, critical for designing reaction conditions .
    Example workflow: Optimize geometry → Compute vibrational frequencies → Analyze frontier molecular orbitals (HOMO/LUMO) for reactivity trends .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for 1,2-phenylene) and morpholine signals (δ 3.5–4.0 ppm for N-CH₂ groups) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and morpholine C-O-C asymmetric stretch (~1120 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI-TOF to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of morpholine ring) .
  • Melting Point : Compare experimental values (e.g., ~250°C for related morpholine esters) to assess purity .

(Advanced) How does steric hindrance from the 1,2-phenylene group influence the ester’s reactivity in nucleophilic acyl substitution?

Methodological Answer:
The ortho-substituted phenylene group introduces steric constraints that:

  • Reduce nucleophilic attack : Bulkiness impedes access to the carbonyl carbon, slowing reactions with amines or alcohols.
  • Alter regioselectivity : In asymmetric systems, steric effects may favor substitution at less hindered positions.
    Experimental validation:
  • Compare kinetics with meta/para-substituted analogs using pseudo-first-order rate constants .
  • Computational modeling (e.g., molecular dynamics) to visualize steric barriers .

(Basic) What are common side reactions during synthesis, and how can they be minimized?

Methodological Answer:

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (e.g., molecular sieves) .
  • Di-ester formation : Use stoichiometric control (1:1 molar ratio of acid to diol) to limit over-esterification .
  • Oxidation of morpholine : Avoid strong oxidizing agents; employ inert atmospheres (N₂/Ar) during reflux .
    Mitigation table :
Side ReactionCauseSolution
HydrolysisAmbient humidityUse dry solvents, Schlenk line
Di-esterExcess diolStrict stoichiometric monitoring
OxidationO₂ exposureDegas solvents, inert atmosphere

(Advanced) Can this ester act as a monomer in polymerization, and what mechanistic insights govern its behavior?

Methodological Answer:
The ester’s dual functionality (aromatic core + ester linkage) makes it a candidate for:

  • Step-growth polymerization : React with diols or diamines to form polyesters or polyamides.
  • Crosslinking : UV-initiated radical polymerization (e.g., using photoinitiators like DMPA) for hydrogels, as seen in analogous 1,4-phenylene diacrylate systems .
    Key factors:
  • Thermal stability : TGA analysis to determine degradation onset temperature (~200–300°C for similar esters) .
  • Kinetic studies : Monitor conversion via FTIR or Raman spectroscopy during polymerization .

(Basic) What are the solubility profiles of this ester, and how do they impact reaction design?

Methodological Answer:

  • High solubility : In polar aprotic solvents (DMF, DMSO) due to ester and morpholine groups .
  • Low solubility : In water or nonpolar solvents (hexane), necessitating phase-transfer catalysts for biphasic reactions .
    Solubility table :
SolventSolubility (mg/mL)
DMF>50
Ethanol~20
Water<0.1
Hexane<0.5

(Advanced) How can non-targeted mass spectrometry (NTS) identify degradation products or impurities in this compound?

Methodological Answer:
NTS workflows include:

  • High-resolution LC-QTOF : Acquire full-scan MS/MS data to detect unknown impurities (e.g., hydrolyzed acid or dimeric byproducts) .
  • Data processing : Use software (e.g., XCMS, MZmine) to align peaks and generate molecular formulas.
  • Fragmentation libraries : Compare spectra to databases (e.g., MassBank) for structural elucidation .
    Example finding: A degradation product at m/z 215.1 could correspond to 4-morpholinecarboxylic acid ([M+H]⁺ = 215.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.